5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid

Kinase inhibition Cancer Fragment-based drug design

Regioisomeric specificity is critical for reproducible kinase inhibitor research and fragment-based screening. Procurement of the [3,2-c] isomer avoids affinity loss and synthetic route failure. - Patent-validated furo[3,2-c]pyrazole core for Aurora-2 kinase inhibitor SAR libraries. - NLT 98% purity minimizes side products in parallel amide/ester synthesis, reducing HPLC repurification costs. - Correct isomer geometry essential for nitrile imide cycloaddition; prevents months of de novo reaction development.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B11918420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1COC2=C(NN=C21)C(=O)O
InChIInChI=1S/C6H6N2O3/c9-6(10)4-5-3(7-8-4)1-2-11-5/h1-2H2,(H,7,8)(H,9,10)
InChIKeyOYBLGJJZUPBHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic Acid – Regiospecific Kinase Building Block


5,6-Dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid (CAS 1479096‑00‑8) is a heterocyclic carboxylic acid featuring a fused dihydrofuran–pyrazole core with the [3,2‑c] fusion orientation . With molecular formula C₆H₆N₂O₃, molecular weight 154.12 g·mol⁻¹, two hydrogen‑bond donors, and four hydrogen‑bond acceptors, the compound satisfies Lipinski’s rule of five and offers a compact, polar scaffold amenable to diverse derivatization strategies . It belongs to the broader dihydrofuropyrazole carboxylic acid family, whose members are employed as key intermediates in medicinal chemistry, agrochemical research, and material science [1].

Why 5,6-Dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic Acid Cannot Be Replaced


Dihydrofuropyrazole carboxylic acids exist in three regioisomeric forms—[3,2‑c], [2,3‑c], and [3,4‑c]—that share the same molecular formula and similar molecular weight, yet differ profoundly in the spatial orientation of the fused furan and pyrazole rings [1]. This regioisomeric variation directly controls the three‑dimensional presentation of the carboxylic acid handle and the hydrogen‑bonding pattern, which are critical determinants of molecular recognition in biological targets and of reactivity in downstream synthetic transformations [2]. Consequently, substituting one isomer for another can lead to loss of target affinity, altered pharmacokinetics, or failure of the intended synthetic route, making isomer‑specific procurement essential for reproducible research outcomes.

5,6-Dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic Acid – Comparator Evidence


Aurora‑2 Kinase Pharmacophore Specificity

Patent WO2007138017A1 explicitly claims furo[3,2‑c]pyrazole derivatives—and not the [2,3‑c] or [3,4‑c] regioisomers—as compounds endowed with very high Aurora‑2 kinase inhibiting activity [1]. The 5,6‑dihydro‑2H‑furo[3,2‑c]pyrazole‑3‑carboxylic acid core is a direct synthetic precursor to the claimed kinase inhibitor chemotype, whereas the 4,5‑dihydro‑1H‑furo[2,3‑c]pyrazole‑3‑carboxylic acid isomer (CAS 595610‑49‑4) lacks corresponding patent‑backed biological validation for this target .

Kinase inhibition Cancer Fragment-based drug design

Distinct Physicochemical Profile

The comparator 4,5‑dihydro‑1H‑furo[2,3‑c]pyrazole‑3‑carboxylic acid exhibits a melting point of 216–217 °C . In contrast, 5,6‑dihydro‑2H‑furo[3,2‑c]pyrazole‑3‑carboxylic acid is supplied as a solid with a purity specification of NLT 98 % ; its melting point, though not currently reported in public databases, is expected to differ owing to the distinct ring‑fusion geometry, which alters crystal packing and intermolecular hydrogen‑bond networks.

Pre-formulation Solid-state characterization Compound management

Hydrogen‑Bond Donor/Acceptor Topology

5,6‑Dihydro‑2H‑furo[3,2‑c]pyrazole‑3‑carboxylic acid possesses 2 hydrogen‑bond donors and 4 hydrogen‑bond acceptors . The isomeric 4,5‑dihydro‑1H‑furo[2,3‑c]pyrazole‑3‑carboxylic acid shares the same atom counts but displays a different spatial arrangement of these H‑bond features due to the altered fusion geometry, which repositions the pyrazole NH and the furan oxygen relative to the carboxylic acid group. This spatial difference influences the directionality of amide bond formation and the geometry of metal‑chelation interactions in coordination chemistry applications [1].

Medicinal chemistry Fragment elaboration Solubility optimization

Vendor Purity and ISO Quality

MolCore supplies 5,6‑dihydro‑2H‑furo[3,2‑c]pyrazole‑3‑carboxylic acid with a minimum purity of 98 % (NLT 98 %) under ISO‑certified quality systems . In comparison, the isomeric 4,5‑dihydro‑1H‑furo[2,3‑c]pyrazole‑3‑carboxylic acid is commercially available at 95 % purity from some vendors [1], introducing a 3 percentage‑point purity differential that can be significant for steps requiring high stoichiometric precision, such as parallel library synthesis or late‑stage functionalization in API intermediate production.

Chemical procurement Quality assurance API intermediates

Intramolecular Cycloaddition Access

The synthesis of furo[3,2‑c]pyrazole derivatives often exploits intramolecular nitrile imide cycloaddition onto the furan ring, a strategy that has been specifically demonstrated for constructing the [3,2‑c]‑fused skeleton [1]. In contrast, dihydrofuro[2,3‑c]pyrazole synthesis has been achieved through highly stereoselective arsonium ylide‑mediated routes that generate the trans‑4,5‑dihydrofuro[2,3‑c]pyrazole core [2]. These divergent synthetic strategies mean that a researcher intending to elaborate the scaffold via cycloaddition chemistry must procure the [3,2‑c] isomer to access the validated intramolecular cycloaddition pathway, whereas the [2,3‑c] isomer would necessitate a fundamentally different synthetic approach.

Synthetic methodology Cycloaddition Process chemistry

5,6-Dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic Acid – Application Scenarios


Aurora‑2 Kinase Inhibitor Fragment Elaboration

Medicinal chemistry teams pursuing Aurora‑2 kinase inhibitors should procure the [3,2‑c] isomer to build upon the patent‑validated furo[3,2‑c]pyrazole pharmacophore [1]. The carboxylic acid handle enables direct amide coupling or esterification to generate focused libraries for structure‑activity relationship (SAR) studies, leveraging the scaffold’s documented kinase engagement while avoiding the unvalidated [2,3‑c] and [3,4‑c] isomers.

Precise H-Bond Vector Control in FBDD

In fragment‑based screening campaigns, the distinct spatial arrangement of the 2 H‑bond donors and 4 H‑bond acceptors of the [3,2‑c] isomer provides a unique 3D pharmacophore that differs from the [2,3‑c] isomer [1]. When crystal structures or docking models specify the relative orientation of the pyrazole NH, furan oxygen, and carboxylic acid, selecting the correct isomer is essential to reproduce binding poses and avoid false‑negative screening results [2].

Parallel Library Synthesis with High Purity

For automated parallel synthesis of amide or ester libraries, the NLT 98 % purity specification of the [3,2‑c] isomer reduces the risk of side‑product formation and simplifies post‑reaction purification compared to the 95 % purity grade available for some [2,3‑c] isomer batches [1]. This purity advantage translates directly into higher library success rates and lower HPLC repurification costs [2].

Intramolecular Cycloaddition Scaffold Diversification

Research groups employing intramolecular nitrile imide cycloaddition chemistry for constructing polycyclic furopyrazole architectures require the [3,2‑c] isomer, as this specific fusion geometry has been established for the cycloaddition manifold [1]. Attempting the same transformation with the [2,3‑c] isomer would require de novo reaction development, adding months to project timelines.

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